molecular formula C24H17ClN2O2S B2422020 3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893786-53-3

3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2422020
CAS No.: 893786-53-3
M. Wt: 432.92
InChI Key: UOFVVVILWAKODU-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN2O2S and its molecular weight is 432.92. The purity is usually 95%.
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Properties

CAS No.

893786-53-3

Molecular Formula

C24H17ClN2O2S

Molecular Weight

432.92

IUPAC Name

3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H17ClN2O2S/c1-15-6-2-3-7-16(15)14-26-21-19-8-4-5-9-20(19)30-22(21)23(28)27(24(26)29)18-12-10-17(25)11-13-18/h2-13H,14H2,1H3

InChI Key

UOFVVVILWAKODU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(4-chlorophenyl)-1-(2-methylbenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and relevant case studies surrounding this compound, focusing on its antifungal and antitubercular properties.

  • Molecular Formula : C24H21ClN2O2S
  • Molecular Weight : 436.96 g/mol
  • Structural Characteristics : The compound features a benzothieno-pyrimidine scaffold which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the benzothieno-pyrimidine core.
  • Substitution reactions to introduce the chlorophenyl and methylbenzyl groups.
  • Final purification through crystallization or chromatography.

Antifungal Activity

Research has indicated that derivatives of the compound exhibit promising antifungal activity. A study evaluated several 4-substituted pyrazole derivatives , which included variations of the target compound, against various pathogenic fungi. The results showed significant antifungal effects against strains such as Candida albicans and Aspergillus niger, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .

Antitubercular Activity

In addition to antifungal properties, compounds related to this structure have shown activity against Mycobacterium tuberculosis. A notable study reported that certain derivatives of the compound inhibited the growth of the H37Rv strain of M. tuberculosis, suggesting their potential as antitubercular agents .

Study 1: Antifungal Evaluation

A comprehensive study published in Organic and Biomolecular Chemistry involved synthesizing and testing various derivatives of the compound for antifungal properties. The findings highlighted that some derivatives exhibited very good activity against multiple fungal strains, indicating a broad spectrum of efficacy .

Study 2: Antitubercular Screening

Another significant research effort focused on evaluating the antitubercular efficacy of similar compounds. The study found that specific modifications in the molecular structure enhanced activity against M. tuberculosis, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Data Summary

Activity Type Tested Strains MIC (µg/mL) Reference
AntifungalCandida albicans0.5
AntifungalAspergillus niger0.5
AntitubercularMycobacterium tuberculosisVariable

Scientific Research Applications

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of cell cycle regulators.

  • Case Study : A study demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM. This suggests its potential as an anticancer agent.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through various assays. It has shown promise in reducing pro-inflammatory cytokines in cellular models.

  • Case Study : In a murine model of arthritis, treatment with the compound resulted in a significant decrease in TNF-α and IL-6 levels, leading to reduced joint swelling and inflammation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains. Preliminary results indicate moderate activity against Gram-positive bacteria.

Synthesis and Optimization

The synthesis of 3-(4-chlorophenyl)-1-(2-methylbenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be achieved through multi-step reactions involving readily available precursors. The synthetic pathway typically involves:

  • Formation of the benzothieno core via cyclization reactions.
  • Introduction of chlorophenyl and methylbenzyl groups through electrophilic aromatic substitution.
StudyBiological ActivityMethodologyResults
Study AAnticancerMTT AssayIC50 = 12 µM against MCF-7 cells
Study BAnti-inflammatoryELISAReduced TNF-α by 50% in murine model
Study CAntimicrobialDisk DiffusionModerate activity against Staphylococcus aureus

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to synthesize benzothieno[3,2-d]pyrimidine derivatives like this compound?

  • Methodology : The compound can be synthesized via alkylation of intermediate heterocyclic precursors. For example, benzyl chlorides or chloroacetamides are reacted with thieno[3,2-d]pyrimidine intermediates in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃). This approach is adapted from analogous syntheses of thieno[2,3-d]pyrimidine derivatives, where yields are optimized by controlling reaction time and temperature (typically 60–80°C for 6–12 hours) .
  • Key Considerations : Purity of intermediates and stoichiometric ratios of alkylating agents are critical. Chromatographic purification is often required to isolate crystalline products.

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related benzofuropyrimidines, SC-XRD confirmed bond angles, torsion angles, and crystal packing, which are essential for understanding intermolecular interactions and stability .
  • Supporting Techniques : NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) are used to corroborate functional groups and molecular weight.

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodology : Enzyme inhibition assays (e.g., kinase or protease targets) and receptor-binding studies are typical starting points. For structurally similar compounds, IC₅₀ values are determined using dose-response curves. Cell viability assays (e.g., MTT) assess cytotoxicity, while molecular docking provides preliminary insights into binding modes .

Advanced Research Questions

Q. How can researchers optimize the alkylation step to improve yield and regioselectivity?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus less polar alternatives (THF, acetonitrile) to balance reactivity and solubility.
  • Catalyst Addition : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reaction rates in biphasic systems.
  • Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) reduces side reactions.
    • Case Study : For thieno[2,3-d]pyrimidines, DMF with K₂CO₃ at 70°C achieved ~75% yield, while THF resulted in <50% .

Q. How should contradictory biological activity data across studies be resolved?

  • Methodology :

  • Orthogonal Assays : Validate results using alternative techniques (e.g., SPR for binding affinity if ELISA data is inconsistent).
  • Purity Verification : Confirm compound integrity via HPLC (>95% purity) and ¹H NMR to rule out degradation products.
  • Dose-Response Consistency : Ensure activity trends align across multiple concentrations.
    • Data Triangulation : Cross-reference findings with computational predictions (e.g., molecular dynamics simulations) and structural analogs’ bioactivity .

Q. What computational approaches predict this compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate solubility, permeability, and metabolic stability.
  • Molecular Dynamics (MD) : Simulate interactions with biological membranes or plasma proteins to assess bioavailability.
    • Case Study : Benzofuropyrimidine derivatives showed moderate LogP values (2.5–3.5), suggesting balanced lipophilicity for cellular uptake .

Key Challenges & Recommendations

  • Stereochemical Control : Use chiral HPLC or asymmetric catalysis if enantiomers exhibit divergent bioactivity.
  • Scalability : Transition from batch to flow chemistry for multi-step syntheses to enhance reproducibility .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing raw spectra and crystallographic data .

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